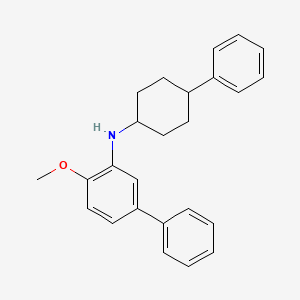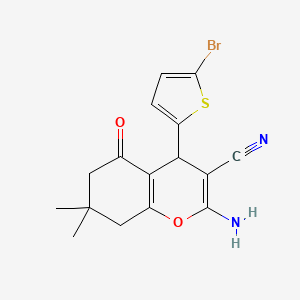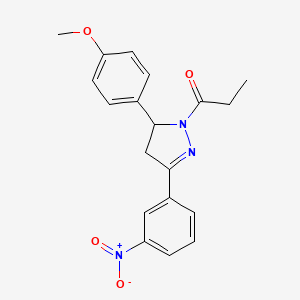
2-anilinoethyl 1-adamantylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinoethyl 1-adamantylcarbamate hydrochloride, also known as AEC, is a chemical compound that has shown potential in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to activate the caspase-3 pathway, which is involved in the process of apoptosis. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to have anti-inflammatory properties. A study by Zhang et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has also been shown to have neuroprotective properties. A study by Chen et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride protected against neuronal damage in a rat model of cerebral ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is its potential as an anti-cancer agent. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is its anti-inflammatory and neuroprotective properties. A limitation of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 2-anilinoethyl 1-adamantylcarbamate hydrochloride.
Orientations Futures
There are several future directions for research on 2-anilinoethyl 1-adamantylcarbamate hydrochloride. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent. Further research is also needed to fully understand the mechanism of action of 2-anilinoethyl 1-adamantylcarbamate hydrochloride and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 2-anilinoethyl 1-adamantylcarbamate hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with adamantyl isocyanate in the presence of triethylamine. The resulting product is then reacted with aniline in the presence of hydrochloric acid to yield 2-anilinoethyl 1-adamantylcarbamate hydrochloride.
Applications De Recherche Scientifique
2-anilinoethyl 1-adamantylcarbamate hydrochloride has been studied for its potential use in cancer treatment. In a study conducted by Wang et al., 2-anilinoethyl 1-adamantylcarbamate hydrochloride was shown to inhibit the growth of human breast cancer cells in vitro and in vivo. The study also found that 2-anilinoethyl 1-adamantylcarbamate hydrochloride induced apoptosis in breast cancer cells by activating the caspase-3 pathway. Another study by Liu et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride inhibited the growth of human lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Propriétés
IUPAC Name |
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.ClH/c22-18(23-7-6-20-17-4-2-1-3-5-17)21-19-11-14-8-15(12-19)10-16(9-14)13-19;/h1-5,14-16,20H,6-13H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOPUCXCJPSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)OCCNC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)



![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)
![3-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5130938.png)
![4-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5130950.png)
![2-[2-(3,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5130955.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)
![1-(4-chlorophenoxy)-3-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5130975.png)
![1'-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5130981.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)